molecular formula C18H14N2O B386830 N'-(2-naphthylmethylene)benzohydrazide

N'-(2-naphthylmethylene)benzohydrazide

Cat. No.: B386830
M. Wt: 274.3g/mol
InChI Key: PELFDAIRBMAVCL-CPNJWEJPSA-N
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Description

N'-(2-Naphthylmethylene)benzohydrazide (CAS: 303760-60-3) is a hydrazone derivative synthesized via condensation of benzohydrazide with 2-naphthaldehyde. Its structure features a benzohydrazide core conjugated to a 2-naphthylmethylene group, enabling π-π stacking and hydrogen bonding interactions.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C18H14N2O/c21-18(16-7-2-1-3-8-16)20-19-13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H,(H,20,21)/b19-13+

InChI Key

PELFDAIRBMAVCL-CPNJWEJPSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in H18–H22) enhance solubility and stability, while bulky groups (e.g., naphthyl) may reduce reaction yields due to steric hindrance .
  • Synthetic Flexibility : The condensation step allows modular substitution, enabling tailored biological or electronic properties .

Physicochemical Properties

Theoretical studies () suggest that substituents like dimethylamino groups lower the HOMO-LUMO gap (ΔE = 4.2 eV vs.

Anticancer Activity

Table 2: Cytotoxic Activity of Benzohydrazide Derivatives

Compound Cell Line (IC₅₀, µM) Reference
5a () A549 (0.0316)
5c () A549 (0.06)
Cisplatin (Control) A549 (0.045–0.052)
CHBH () Multiple cancer lines (LSD1 inhibition)

Key Findings :

  • Halogenated derivatives (e.g., 5a: 4-chloro, 2,4-dichloro) exhibit superior cytotoxicity, with IC₅₀ values surpassing cisplatin .
  • The 2-naphthyl group in the target compound may enhance DNA intercalation or kinase inhibition, though specific data are lacking .
Antimicrobial and Antioxidant Activity
  • Antimicrobial : Derivatives with thiophene (S3) or 4-chloro (S4) substituents show moderate activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .
  • Antioxidant : Methoxy-substituted derivatives (e.g., H18–H22) demonstrate strong DPPH radical scavenging (IC₅₀ = 18–22 µM), attributed to electron-donating groups stabilizing free radicals .

Electronic and Reactivity Profiles

Theoretical calculations () highlight that:

  • N'-(4-Dimethylaminobenzylidene)benzohydrazide: Lower ΔE (4.2 eV), higher hardness (η = 2.1 eV), and elevated dipole moment (μ = 5.6 Debye) compared to unsubstituted analogs, favoring nucleophilic attack and antibacterial activity .
  • 2-Naphthyl Substituent : Expected to increase π-π interactions and binding affinity in enzyme pockets, though experimental validation is needed .

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